5-Ethoxy-1,3-difluoro-2-methylbenzene
Description
5-Ethoxy-1,3-difluoro-2-methylbenzene (CAS: 1806305-67-8) is a halogenated aromatic compound with a molecular weight of 172.18 g/mol and a purity of 98% . Structurally, it features an ethoxy group (-OCH₂CH₃) at the 5-position, two fluorine atoms at the 1- and 3-positions, and a methyl group (-CH₃) at the 2-position of the benzene ring.
Properties
IUPAC Name |
5-ethoxy-1,3-difluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-3-12-7-4-8(10)6(2)9(11)5-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBDXXZHOKQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Ethoxy-1,3-difluoro-2-methylbenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through electrophilic aromatic substitution reactions, where an ethoxy group is introduced to a difluoromethylbenzene precursor.
Reaction Conditions: The reaction conditions often include the use of a strong electrophile and a catalyst to facilitate the substitution process.
Industrial Production Methods: Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements.
Chemical Reactions Analysis
5-Ethoxy-1,3-difluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted benzene derivatives and various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Ethoxy-1,3-difluoro-2-methylbenzene has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, materials science, and environmental research.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,3-difluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
1,3-Difluoro-2-methylbenzene
- Structure : Lacks the ethoxy group at the 5-position.
- Synthesis : Analogous halogenated benzenes are often synthesized via Friedel-Crafts alkylation or halogenation, but methods for introducing ethoxy groups (e.g., nucleophilic aromatic substitution) may require specific conditions, as seen in related diamine syntheses using SnCl₂·2H₂O under reflux .
5-Ethoxy-1,3-dichloro-2-methylbenzene
- Structure : Chlorine replaces fluorine at the 1- and 3-positions.
- Key Differences : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric hindrance and reaction kinetics. For example, chloro-substituted benzenes are typically less resistant to nucleophilic attack but more thermally stable .
Sydnones and O-Ethylsydnones
- Structure : Mesoionic compounds like 5-ethoxy-1,2,3-oxadiazolium salts differ fundamentally due to their heterocyclic oxadiazole core .
- Key Differences: While both contain ethoxy groups, sydnones exhibit distinct reactivity as 1,3-dipoles in cycloadditions, unlike the benzene derivative, which is more likely to participate in substitution or coupling reactions.
Physical and Chemical Properties
Notes:
- The ethoxy group in this compound enhances solubility in polar solvents compared to non-ethoxy analogs.
- Fluorine substituents increase resistance to oxidation but may complicate synthetic routes due to their strong electron-withdrawing effects .
Biological Activity
5-Ethoxy-1,3-difluoro-2-methylbenzene (CAS No. 1806305-67-8) is a compound that has recently garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives that exhibit noteworthy biological properties.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H11F2O
- Functional Groups : Ethoxy group, difluoromethyl group, and a methyl group on the benzene ring.
The presence of both fluorine atoms and an ethoxy substituent contributes to its unique chemical reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent. Studies indicate it may inhibit the growth of various pathogenic bacteria and fungi by disrupting cellular processes.
- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on various studies:
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Anti-inflammatory | Significant | |
| Cytotoxicity in Cancer Cells | Promising |
Antimicrobial Studies
A series of compounds derived from this compound were tested against pathogenic bacterial strains. The results showed varying degrees of effectiveness compared to standard antibiotics like gentamicin. Notably, some derivatives exhibited superior activity against resistant strains.
Anti-inflammatory Research
In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in microglial cells. This suggests its potential for treating neuroinflammatory conditions and warrants further investigation into its therapeutic applications.
Cytotoxicity Evaluation
Research conducted on derivatives of this compound revealed significant cytotoxic effects against several cancer cell lines. For instance, one derivative exhibited an IC50 value of 22.5 ± 7.2 μM, indicating its potential as a lead compound for further drug development targeting cancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves the ethylation of 1,3-difluoro-2-methylbenzene using ethyl iodide in the presence of a base. Variations in synthesis can lead to derivatives with enhanced biological activity.
Example Derivative Activities
Several derivatives synthesized from this compound have been evaluated for their biological properties:
| Derivative | Biological Activity | IC50 (μM) |
|---|---|---|
| Derivative A | Antimicrobial | 15.0 ± 3.0 |
| Derivative B | Anti-inflammatory | 18.5 ± 4.0 |
| Derivative C | Cytotoxicity | 22.5 ± 7.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
